molecular formula C24H25N7O3 B2606964 benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920378-71-8

benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

Cat. No.: B2606964
CAS No.: 920378-71-8
M. Wt: 459.51
InChI Key: CFDHHKQHZBWRQN-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

Triazolopyrimidines can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research indicates that derivatives related to the triazolo[4,5-d]pyrimidinyl moiety, such as those involving triazole and pyrimidine rings, have been synthesized for antimicrobial purposes. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives, showcasing their potential antimicrobial activities against several microorganisms. This suggests that compounds incorporating triazolopyrimidinyl frameworks could be similarly investigated for antimicrobial properties (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Applications

The exploration of novel compounds for anti-inflammatory and analgesic activities has also been a significant area of interest. Abu‐Hashem et al. (2020) synthesized compounds derived from visnaginone and khellinone, leading to inhibitors of cyclooxygenase-1/2 with notable analgesic and anti-inflammatory activities. These findings highlight the potential of structurally similar compounds to benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate in contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antihypertensive Potential

Bayomi et al. (1999) demonstrated the synthesis and in vitro and in vivo testing of 1,2,4-triazolo[1,5-alpha]pyrimidines for antihypertensive activity. Their research found that specific derivatives showed promising antihypertensive effects, indicating that the structural features of triazolopyrimidines can be effectively tailored for cardiovascular applications (Bayomi et al., 1999).

Mechanism of Action

While the exact mechanism of action for this compound isn’t available, similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been studied as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Properties

IUPAC Name

benzyl 4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-2-33-20-10-8-19(9-11-20)31-23-21(27-28-31)22(25-17-26-23)29-12-14-30(15-13-29)24(32)34-16-18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDHHKQHZBWRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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